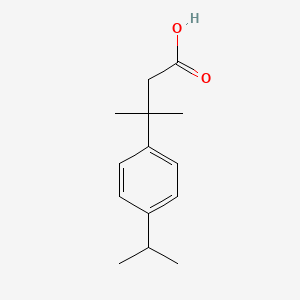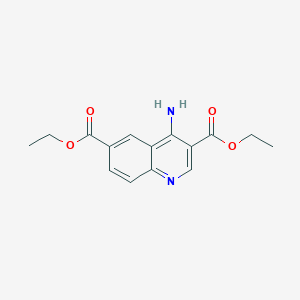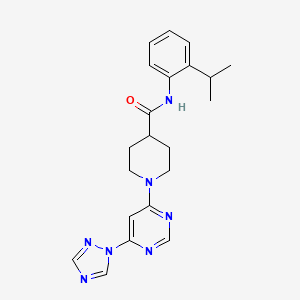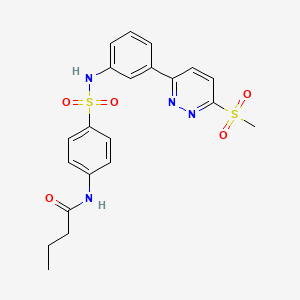
3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-(4-propan-2-ylphenyl)butanoic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is one of the most commonly prescribed drugs for the treatment of pain and inflammation associated with various conditions such as arthritis, menstrual cramps, and headaches. Ibuprofen is known to inhibit the production of prostaglandins, which are responsible for causing pain, fever, and inflammation.
Mécanisme D'action
Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. Ibuprofen blocks the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This leads to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
Ibuprofen has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of cytokines and chemokines. Ibuprofen has also been shown to reduce oxidative stress and improve endothelial function. Additionally, 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid has been found to have antiplatelet effects, which can help to reduce the risk of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen has several advantages for use in laboratory experiments. It is readily available and affordable, making it a cost-effective option for researchers. Additionally, 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid has a well-established safety profile and is widely used in clinical practice. However, 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid has several limitations for use in laboratory experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the bloodstream. Additionally, 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid. One area of interest is the development of more selective COX inhibitors that can provide the same anti-inflammatory and analgesic effects as 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid without the off-target effects. Another area of interest is the investigation of the potential neuroprotective effects of 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid in conditions such as Alzheimer's disease and traumatic brain injury. Finally, there is a need for further research on the long-term effects of 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid use, particularly in high-risk populations such as older adults and individuals with pre-existing cardiovascular disease.
Méthodes De Synthèse
The synthesis of 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid involves the reaction of isobutylbenzene with propionic anhydride in the presence of a catalyst such as aluminum chloride. The resulting product is then hydrolyzed with sodium hydroxide to produce 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid. The synthesis of 3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Ibuprofen has been the subject of numerous scientific studies and research projects. Its anti-inflammatory and analgesic properties have been investigated in various animal models and clinical trials. Ibuprofen has been found to be effective in reducing pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps.
Propriétés
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)11-5-7-12(8-6-11)14(3,4)9-13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYCIBKPIRVHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3-(4-propan-2-ylphenyl)butanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)

![Methyl (E)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2909416.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2909417.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2909418.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2909420.png)
![N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909421.png)



![N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2909428.png)
![N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2909430.png)

